2'-Desoxi-3',5'-di-O-benzoyl-2',2'-difluorocitosina-13C,15N2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

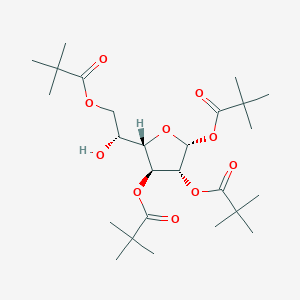

2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2' (DFCy2) is a novel fluorinated cytidine analogue that has been studied extensively in recent years. It is a structural analog of the natural nucleoside cytidine and is used in a variety of scientific research applications. It has been utilized in biochemical, physiological, and pharmacological studies due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Investigación del Cáncer

“2'-Desoxi-3',5'-di-O-benzoyl-2',2'-difluorocitosina-13C,15N2” es un intermedio de gemcitabina {svg_1}, que es un compuesto antitumoral bien conocido {svg_2}. Se utiliza en la investigación del cáncer para el desarrollo de nuevos agentes terapéuticos {svg_3}.

Etiquetado con Isótopos Estables

Este compuesto es una versión etiquetada con isótopos estables de 2'-Desoxi-3',5'-di-O-benzoyl-2',2'-difluorocitosina {svg_4}. El etiquetado con isótopos estables permite a los investigadores estudiar las vías metabólicas in vivo de forma segura {svg_5}.

Referencia Química

Como un compuesto de molécula pequeña marcado con isótopos estables, puede utilizarse como referencia química para la identificación química, cualitativa, cuantitativa, detección, etc. {svg_6}.

Química Orgánica

En química orgánica, este compuesto y sus diversos tipos de disolventes de RMN pueden utilizarse para estudiar la estructura, el mecanismo de reacción y la cinética de reacción de los compuestos {svg_7}.

Investigación Metabólica

En la investigación metabólica, el etiquetado con isótopos estables con este compuesto permite a los investigadores estudiar las vías metabólicas in vivo de forma segura {svg_8}.

Estudios Ambientales

En los estudios ambientales, este compuesto puede utilizarse en investigaciones relacionadas con contaminantes ambientales y sus efectos {svg_9}.

Mecanismo De Acción

Target of Action

The primary target of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is the enzyme equilibrative nucleoside transporter (ENT) . This enzyme plays a crucial role in the metabolism of the compound.

Mode of Action

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is metabolized by the enzyme ENT to form 2’-deoxy-2’,2’-difluorocytidine (DFD) . This metabolite is then incorporated into DNA, which is a critical step in its mode of action .

Biochemical Pathways

The biochemical pathway affected by 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 involves the incorporation of the DFD metabolite into DNA . This process can interfere with DNA replication and transcription, leading to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

It is known that the compound is soluble in dmso and ethyl acetate , which suggests that it may have good bioavailability

Result of Action

The incorporation of the DFD metabolite into DNA can lead to DNA damage and trigger apoptosis, or programmed cell death . This makes 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 a potential antitumor compound .

Action Environment

The action of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 can be influenced by various environmental factors. For instance, the activity of the ENT enzyme can be affected by factors such as pH and temperature. Additionally, the stability of the compound may be influenced by storage conditions

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2' can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2'-Deoxy-2',2'-difluorocytidine-13C,15N2'", "Benzoyl chloride", "Pyridine", "Triethylamine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "Step 1: 2'-Deoxy-2',2'-difluorocytidine-13C,15N2' is reacted with benzoyl chloride, pyridine, and triethylamine in chloroform to produce 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2'", "Step 2: The resulting product from step 1 is purified by column chromatography using methanol and chloroform as the eluent", "Step 3: The purified product from step 2 is reacted with sodium bicarbonate and hydrochloric acid in methanol to remove the benzoyl protecting groups and produce 2'-Deoxy-2',2'-difluorocytidine-13C,15N2'", "Step 4: The resulting product from step 3 is purified by column chromatography using methanol and chloroform as the eluent", "Step 5: The purified product from step 4 is reacted with sodium sulfate and methanol to produce 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2'", "Step 6: The resulting product from step 5 is purified by column chromatography using methanol and chloroform as the eluent to obtain the final product" ] } | |

Número CAS |

1267650-42-9 |

Fórmula molecular |

C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ |

Peso molecular |

474.39 |

Sinónimos |

2’-Deoxy-2’,2’-difluoro-3’,5’-bis-O-benzoylcytidine-13C,15N2; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)